5-Chloro-1,6-dimethyl-1H-indole chemical properties and structure
5-Chloro-1,6-dimethyl-1H-indole chemical properties and structure
An In-depth Technical Guide to 5-Chloro-1,6-dimethyl-1H-indole: Structure, Properties, and Synthetic Strategies for Drug Discovery
Abstract
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents. Halogenated and alkylated indole derivatives, in particular, have demonstrated significant potential in modulating key biological pathways. This technical guide provides a comprehensive analysis of 5-Chloro-1,6-dimethyl-1H-indole, a specific derivative for which public experimental data is limited. By leveraging established principles of indole chemistry and drawing comparisons with closely related analogs, this document offers valuable insights for researchers, scientists, and drug development professionals. We will explore its predicted chemical properties and structure, propose a robust synthetic protocol, and discuss its potential as a scaffold in modern drug discovery, particularly in the context of kinase inhibition for oncology applications.
Introduction: The Significance of the 5-Chloro-Indole Scaffold
The indole ring system is a ubiquitous motif in biologically active compounds, from the essential amino acid tryptophan to a vast array of natural products and synthetic pharmaceuticals[1][2]. Its unique electronic properties and ability to participate in various intermolecular interactions make it an ideal foundation for designing molecules that can effectively bind to biological targets. The introduction of a chlorine atom at the C5 position of the indole ring has been shown to significantly enhance the biological activity of many compounds, potentially by increasing lipophilicity, improving metabolic stability, or enabling specific halogen bonding interactions with protein targets[3].
Numerous 5-chloro-indole derivatives have been investigated as potent inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and BRAF kinase, which are critical drivers in many cancers[3][4]. This guide focuses on the specific, yet sparsely documented, derivative: 5-Chloro-1,6-dimethyl-1H-indole. By providing a detailed theoretical and practical framework, we aim to empower researchers to synthesize and explore the therapeutic potential of this promising molecule.
Chemical Properties and Structural Elucidation
While specific experimental data for 5-Chloro-1,6-dimethyl-1H-indole is not extensively documented, its physicochemical and spectroscopic properties can be reliably predicted based on its structure and data from analogous compounds such as 5-Chloro-1-methyl-1H-indole and 5-Chloro-6-methyl-1H-indole[5][6][7].
Predicted Physicochemical Properties
The key properties of 5-Chloro-1,6-dimethyl-1H-indole are summarized in the table below. The molecular formula is C₁₀H₁₀ClN, and the molecular weight is calculated from the atomic weights of its constituent elements. Other properties are extrapolated from known data of its structural isomers and related molecules.
| Property | Predicted Value | Reference/Basis for Prediction |
| CAS Number | Not Assigned | No public record found. |
| Molecular Formula | C₁₀H₁₀ClN | Based on structure. |
| Molecular Weight | 179.65 g/mol | Calculated. Analog: 5-Chloro-6-methyl-1H-indole (165.62 g/mol for C₉H₈ClN)[5]. |
| Appearance | Predicted to be a solid at room temperature. | Based on analogs like 5-Chloro-1-methyl-1H-indole (m.p. 32-35 °C)[6]. |
| Melting Point | Estimated 35-50 °C | Extrapolated from 5-Chloro-1-methyl-1H-indole[6]. |
| Solubility | Expected to be soluble in organic solvents (e.g., ethanol, DMSO, CDCl₃) and insoluble in water. | General property of similar indole derivatives[8]. |
Spectroscopic Profile (Predicted)
Spectroscopic analysis is essential for structural confirmation. The expected NMR, IR, and MS characteristics are detailed below, based on established principles for substituted indoles[8][9].
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¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the two methyl groups.
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N-CH₃ (H1) : A singlet is expected around δ 3.7-3.8 ppm.
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C-CH₃ (H6) : A singlet for the methyl group on the benzene ring should appear around δ 2.4-2.5 ppm.
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Pyrrole Ring Protons (H2, H3) : These protons will appear as doublets, with H3 typically more shielded (around δ 6.4-6.5 ppm) and H2 slightly downfield (around δ 7.0-7.2 ppm)[9].
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Benzene Ring Protons (H4, H7) : These protons will appear as singlets or narrow doublets in the aromatic region (δ 7.0-7.6 ppm). The H4 proton, adjacent to the chlorine, is expected to be the most deshielded[9].
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-
¹³C NMR Spectroscopy : The carbon spectrum will show 10 distinct signals.
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Methyl Carbons : The N-CH₃ carbon is expected around δ 31-33 ppm, while the C6-CH₃ carbon will be around δ 21-22 ppm.
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Pyrrole Ring Carbons (C2, C3) : C2 typically resonates around δ 125-128 ppm, and the more shielded C3 appears around δ 101-103 ppm[9].
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Benzene Ring Carbons (C4, C5, C6, C7) : The carbon bearing the chlorine (C5) is expected around δ 125-127 ppm. The other aromatic carbons will resonate between δ 110-140 ppm[9][10].
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-
Mass Spectrometry (MS) :
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The mass spectrum should exhibit a molecular ion peak (M⁺) at m/z 179.65.
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A characteristic isotopic pattern for the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a prominent M+2 peak at m/z 181.65[8].
-
-
Infrared (IR) Spectroscopy :
-
The spectrum will lack the N-H stretching band typical of N-unsubstituted indoles (around 3400 cm⁻¹).
-
Characteristic peaks will include C-H stretching from the aromatic and methyl groups (around 2900-3100 cm⁻¹) and C=C stretching from the aromatic rings (around 1450-1600 cm⁻¹)[8].
-
Synthesis and Purification
While a specific protocol for 5-Chloro-1,6-dimethyl-1H-indole is not published, a reliable synthetic route can be designed based on well-established indole syntheses. The Fischer indole synthesis is a classic and versatile method[11][12][13]. However, given the substitution pattern, a more direct approach would be the N-methylation of a pre-existing indole.
Proposed Synthetic Pathway: N-Methylation
A highly logical and efficient route involves the N-methylation of 5-Chloro-6-methyl-1H-indole (CAS: 162100-56-3), which is commercially available[5][14]. This avoids the complexities of preparing the required multi-substituted hydrazine for a Fischer synthesis.
Caption: Proposed N-methylation workflow for synthesis.
Detailed Experimental Protocol
Objective: To synthesize 5-Chloro-1,6-dimethyl-1H-indole via N-methylation of 5-Chloro-6-methyl-1H-indole.
Materials:
-
5-Chloro-6-methyl-1H-indole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methyl iodide (CH₃I)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a 60% dispersion of sodium hydride (1.2 equivalents). Wash the NaH with anhydrous hexane to remove the mineral oil and decant the hexane.
-
Causality: An inert atmosphere and anhydrous conditions are critical as NaH reacts violently with water. Removing the mineral oil ensures accurate reagent stoichiometry and prevents side reactions.
-
-
Solvent Addition: Add anhydrous DMF via syringe to the flask and cool the resulting suspension to 0 °C in an ice bath.
-
Deprotonation: Dissolve 5-Chloro-6-methyl-1H-indole (1.0 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the stirred NaH suspension at 0 °C. Allow the mixture to stir at this temperature for 30 minutes.
-
Causality: The strongly basic hydride ion deprotonates the indole nitrogen (N1), which is the most acidic proton, to form a resonance-stabilized indolyl anion. This anion is a potent nucleophile.
-
-
Methylation: Add methyl iodide (1.1 equivalents) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Causality: The nucleophilic indolyl anion attacks the electrophilic methyl carbon of methyl iodide in an Sₙ2 reaction, forming the N-C bond.
-
-
Reaction Quenching: Monitor the reaction progress by Thin-Layer Chromatography (TLC). Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C to neutralize any unreacted NaH.
-
Extraction and Workup: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic extracts, wash with water and then with brine.
-
Drying and Concentration: Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to yield pure 5-Chloro-1,6-dimethyl-1H-indole.
Reactivity and Potential Applications in Drug Discovery
The chemical reactivity of 5-Chloro-1,6-dimethyl-1H-indole is governed by the electron-rich indole nucleus, modified by its substituents. The N1 position is blocked by the methyl group, preventing reactions that require a free N-H proton. Electrophilic substitution will likely occur at the C3 position, which is the most nucleophilic carbon on the indole ring.
Role as a Kinase Inhibitor Scaffold
The true value of this molecule lies in its potential as a scaffold for developing targeted therapeutics. As previously noted, the 5-chloro-indole core is a key feature in many potent inhibitors of oncogenic kinases[3]. These enzymes are often hyperactivated in cancer cells and drive tumor growth and survival. Small molecule inhibitors typically function by competing with ATP for binding in the kinase's active site, thereby blocking downstream signaling.
Caption: Potential mechanism of kinase pathway inhibition.
The specific substitution pattern of 5-Chloro-1,6-dimethyl-1H-indole provides vectors for further chemical modification. For instance, the C2 and C3 positions could be functionalized to introduce groups that interact with specific amino acid residues in a kinase's active site, thereby improving potency and selectivity.
Conclusion and Future Directions
While direct experimental characterization of 5-Chloro-1,6-dimethyl-1H-indole is lacking in the current literature, a robust profile of its properties and a reliable synthetic route can be confidently established through the analysis of analogous structures. Its structural features make it a compelling candidate for inclusion in screening libraries for drug discovery, particularly for the development of novel kinase inhibitors. The protocols and predictive data presented in this guide provide a solid foundation for researchers to synthesize, characterize, and ultimately unlock the therapeutic potential of this versatile indole derivative. Future work should focus on the experimental validation of these predictions and the exploration of its biological activity against a panel of cancer-relevant kinases.
References
-
The Royal Society of Chemistry. (2025). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. [Supporting Information]. Available at: [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. Available at: [Link]
-
Hoffman Fine Chemicals. (n.d.). CAS RN 112398-75-1 | 5-Chloro-1-methyl-1H-indole. Available at: [Link]
-
Wiley-VCH. (n.d.). Supporting Information. Available at: [Link]
-
Capot Chemical Co., Ltd. (2017). Specifications of 5-Chloro-1-methylindole. Available at: [Link]
-
PubChem. (n.d.). 5-Chloroindole. Available at: [Link]
-
Organic Syntheses. (2018). An Au/Zn-catalyzed Synthesis of N-protected Indole via Annulation of N-Arylhydroxamic Acid and Alkyne. Available at: [Link]
-
ResearchGate. (n.d.). 1 H NMR Data of Compounds 1−6 (in DMSO-d 6 , 500 MHz, δ ppm ). Available at: [Link]
-
ResearchGate. (2013). Synthesis and chemotherapeutic activities of 5-chloro-1H-indole-2,3-dione 3-theosemicarbazones. Available at: [Link]
- Google Patents. (n.d.). US4377699A - 5-Chloro-indole preparation.
-
The Royal Society of Chemistry. (n.d.). Supporting information. Available at: [Link]
-
Loyola eCommons. (n.d.). Novel Synthetic Route to 5-Substituted Indoles. Available at: [Link]
-
Semantic Scholar. (1987). 13C NMR spectroscopy of indole derivatives. Available at: [Link]
-
HETEROCYCLES. (1998). SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, I . AN IMPROVED METHOD FOR THE SYNTHESIS OF SUMATRIPTAN. Available at: [Link]
-
Nature. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. Available at: [Link]
-
ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link]
-
Bentham Science. (2023). The Biological and Pharmacological Potentials of Indole-based Heterocycles. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Chloro-1-(4-methylphenylsulfonyl)-1H-indole. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. (2011). Indole: The molecule of diverse pharmacological activities. Available at: [Link]
-
Frontiers. (2015). Boosting Sensitivity in Liquid Chromatography–Fourier Transform Ion Cyclotron Resonance–Tandem Mass Spectrometry for Product Ion Analysis of Monoterpene Indole Alkaloids. Available at: [Link]
Sources
- 1. benthamscience.com [benthamscience.com]
- 2. jocpr.com [jocpr.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. hoffmanchemicals.com [hoffmanchemicals.com]
- 7. capotchem.cn [capotchem.cn]
- 8. benchchem.com [benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. semanticscholar.org [semanticscholar.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 13. Fischer Indole Synthesis | TCI EUROPE N.V. [tcichemicals.com]
- 14. 162100-56-3|5-Chloro-6-methyl-1H-indole|BLD Pharm [bldpharm.com]
